molecular formula C17H17NO2S B14018777 (9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate

(9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate

Cat. No.: B14018777
M. Wt: 299.4 g/mol
InChI Key: NUDVNUSUHWZGDQ-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate is a chemical compound with the molecular formula C₁₇H₁₇NO₂S and a molecular weight of 299.39 g/mol . It is characterized by its unique structure, which includes a fluorenyl group attached to a carbamate moiety via a mercaptoethyl linker. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate typically involves the reaction of fluorenylmethyl chloroformate with 2-mercaptoethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The compound is typically produced in batch reactors, followed by purification using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors. The fluorenyl group provides stability and facilitates the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate is unique due to its mercaptoethyl linker, which imparts specific reactivity and binding properties. This makes it particularly useful in applications requiring thiol reactivity, such as in the formation of disulfide bonds or in thiol-based drug delivery systems .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-sulfanylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c19-17(18-9-10-21)20-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,21H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDVNUSUHWZGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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